

Imidazo[1,2-b]pyridazine: A Versatile Scaffold for Targeted Therapy

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Compound of Interest

Compound Name: *Imidazo[1,2-b]pyridazine
hydrochloride*

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A Comparative Guide for Researchers and Drug Development Professionals

The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a potent inhibitor of a wide range of protein kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the performance of Imidazo[1,2-b]pyridazine derivatives against alternative therapeutic options, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

I. Performance Benchmark: Imidazo[1,2-b]pyridazine Derivatives vs. Alternative Kinase Inhibitors

The therapeutic potential of Imidazo[1,2-b]pyridazine derivatives is underscored by their potent inhibitory activity against a diverse panel of kinases. This section presents a comparative analysis of their in vitro potency (IC₅₀ values) against established and emerging therapeutic targets.

Table 1: Comparative Inhibitory Activity (IC₅₀, nM) of Imidazo[1,2-b]pyridazine Derivatives Against Key Cancer-Related Kinases

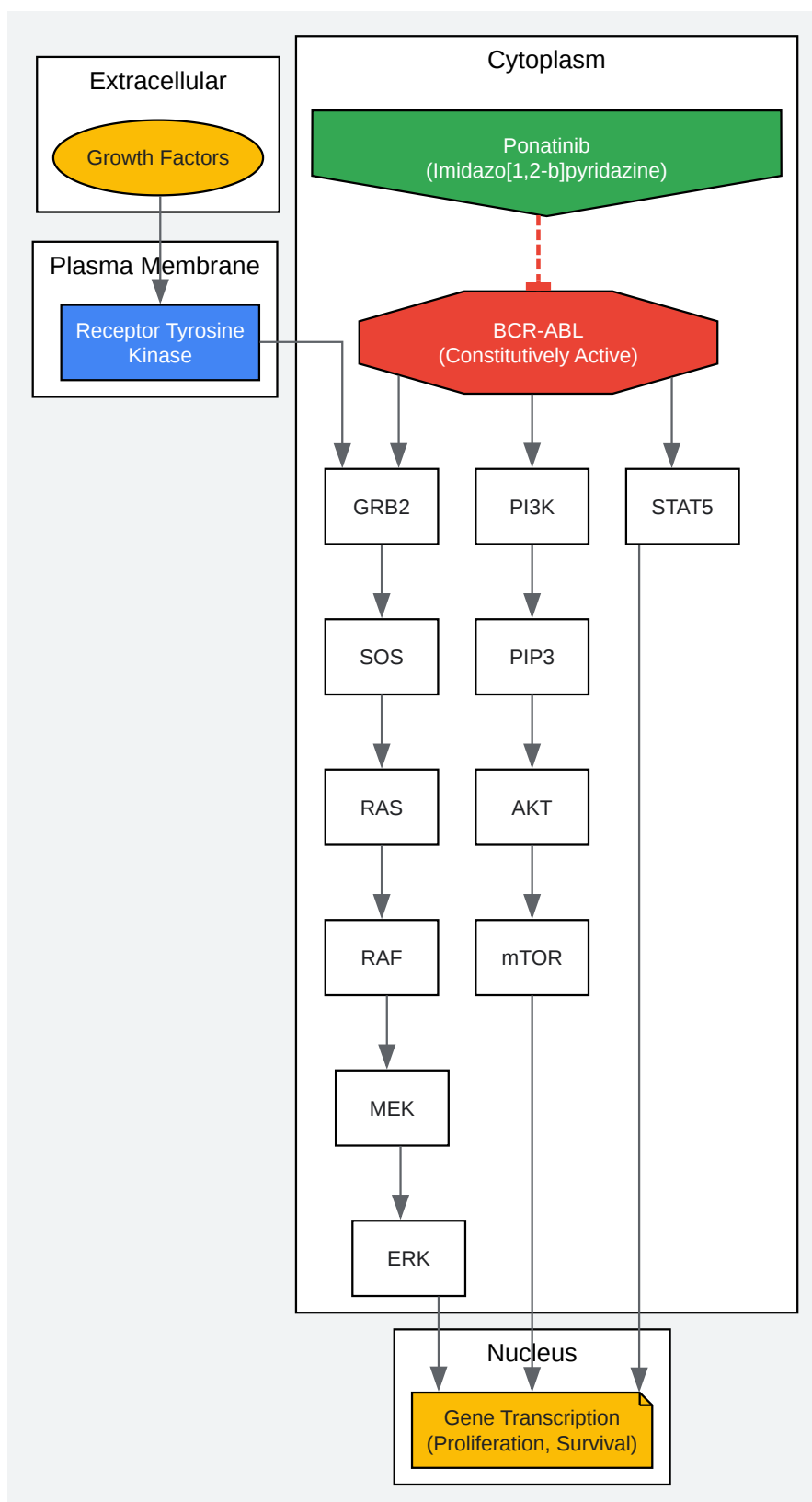
Target Kinase	Imidazo[1,2-b]pyridazine Derivative	IC50 (nM)	Alternative/Standard of Care	IC50 (nM)
BCR-ABL	Ponatinib	0.5 (native), 11 (T315I)	Imatinib	250-750
Dasatinib	<1			
ALK	Compound O-10	2.6 (WT), 6.4 (G1202R)[1]	Crizotinib	~20-24
Alectinib	1.9			
Ceritinib	0.2[2]			
PI3K α /mTOR	Compound 42	0.06 (PI3K α), 3.12 (mTOR)[3]	Alpelisib (PI3K α specific)	5
Everolimus (mTOR specific)	1.6-5.5			
Mps1 (TTK)	Compound 27f	0.70 (cellular)[4]	CFI-402257	1.7
PIM-1	K00486	34	SGI-1776	7
FLT3-ITD	Compound 34f	4[5]	Gilteritinib	0.29

Table 2: Comparative Inhibitory Activity (IC50, nM) of Imidazo[1,2-b]pyridazine Derivatives Against Kinases in Inflammatory Pathways

Target Kinase	Imidazo[1,2-b]pyridazine Derivative	IC50 (nM)	Alternative/Standard of Care	IC50 (nM)
Tyk2 (JH2)	Compound 6b	817 (hWB)[6]	Deucravacitinib	(Tyk2 JH1) 1.0
IKK β	Lead Compound 26	55	BMS-345541	300
DYRK1A	Compound 20a	50[7]	Harmin	34
CLK1/4	Compound 20a	82 (CLK1), 44 (CLK4)[7]	TG693	15 (CLK1), 4 (CLK4)

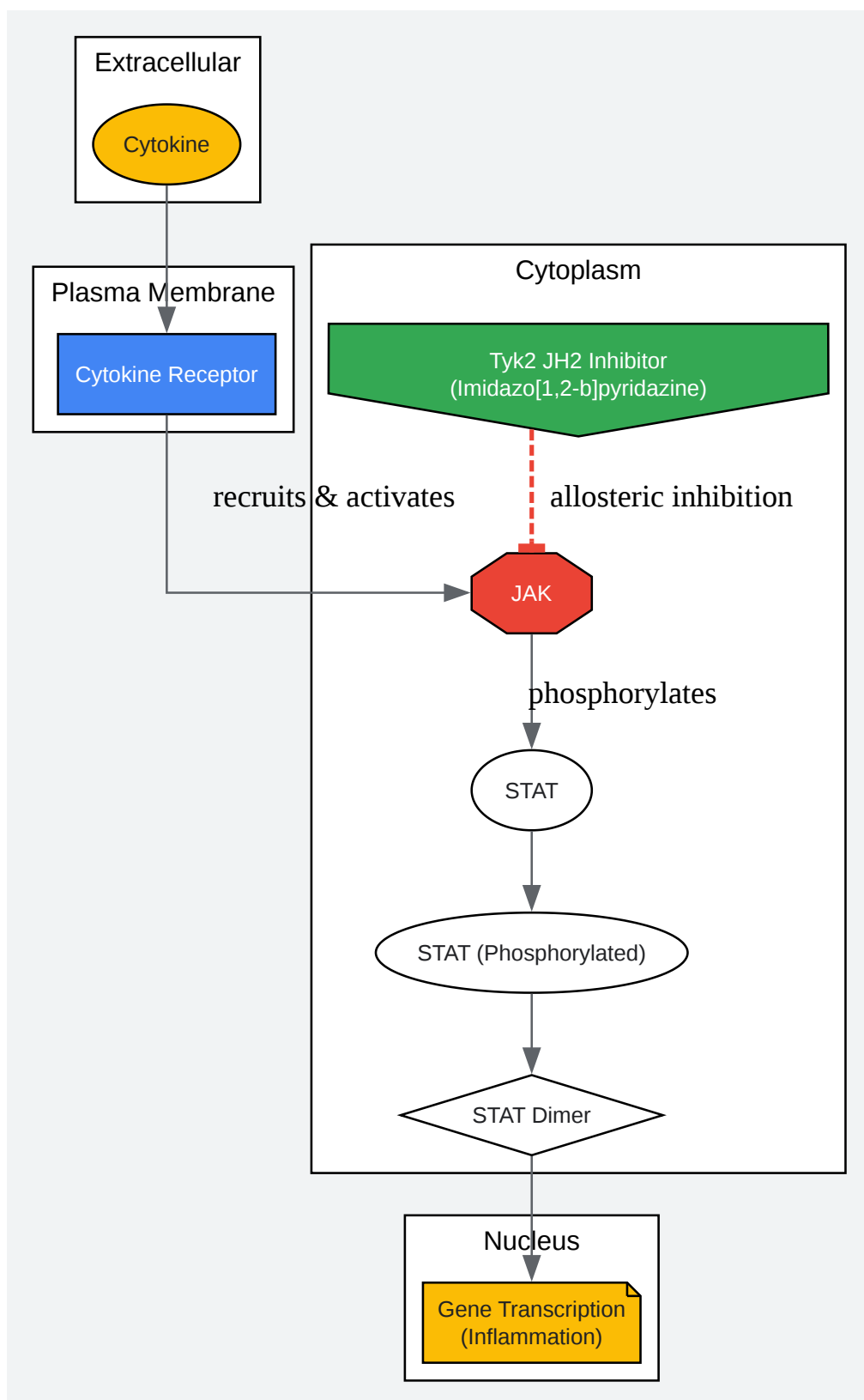
II. Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives

Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling cascades they disrupt. The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for Imidazo[1,2-b]pyridazine derivatives in critical oncogenic and inflammatory pathways.



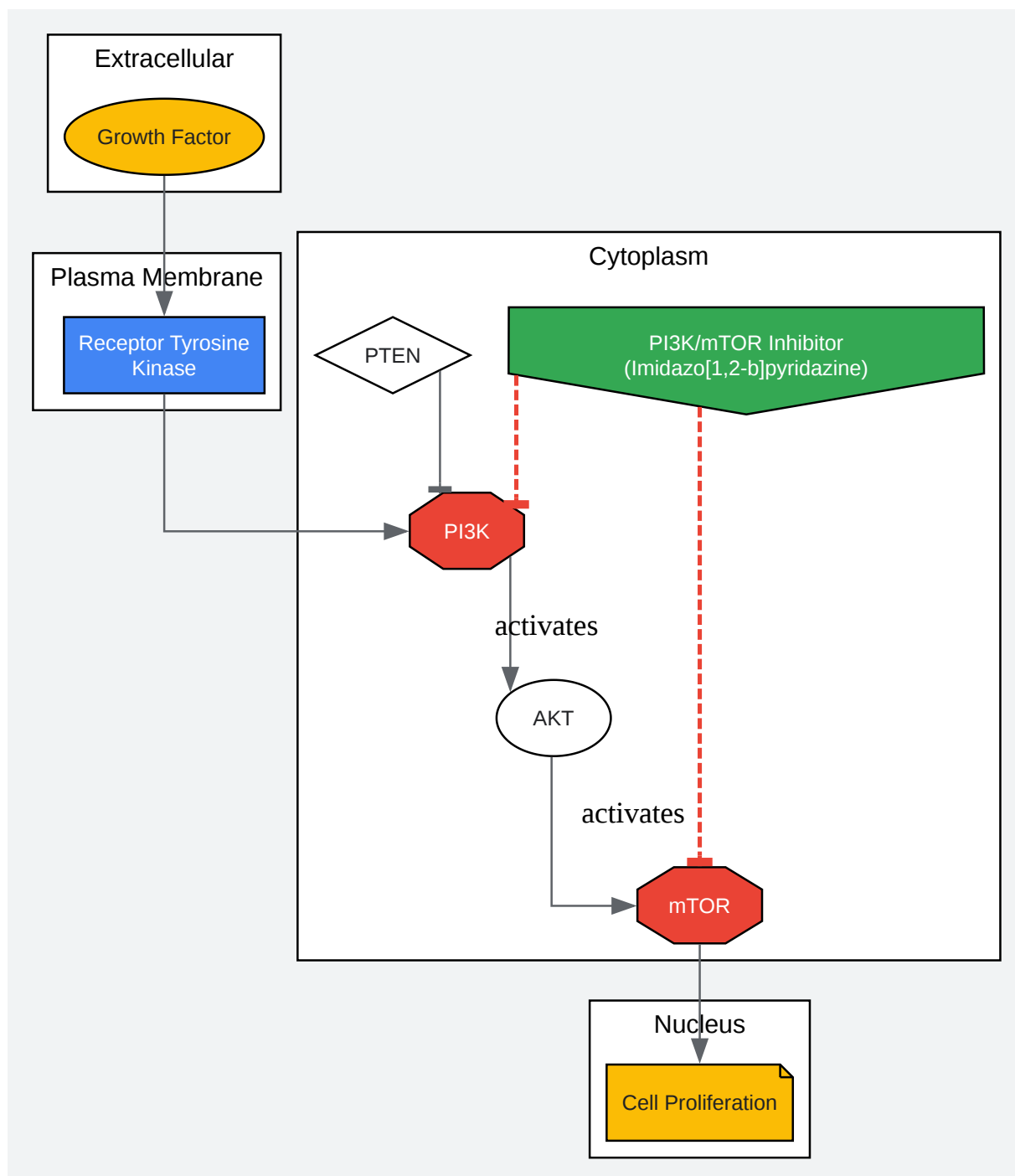
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BCR-ABL Signaling Pathway and Ponatinib Inhibition.



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JAK-STAT Signaling Pathway and Allosteric Tyk2 Inhibition.



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PI3K/AKT/mTOR Pathway and Dual Inhibition.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of Imidazo[1,2-b]pyridazine derivatives as therapeutic targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

- Materials:
 - Purified recombinant kinase (e.g., ALK, PI3K, mTOR)
 - Biotinylated substrate peptide specific for the kinase
 - Europium-labeled anti-phospho-specific antibody
 - Streptavidin-XL665 (acceptor)
 - ATP
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - Test compounds (Imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO
 - 384-well low-volume plates
 - TR-FRET compatible plate reader
- Procedure:
 - Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
 - In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

- Add the purified kinase to all wells except the negative control.
- Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. The ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a detection mix containing the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665 in a buffer containing EDTA.
- Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
- Calculate the emission ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC_{50} value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the anti-proliferative effect of a compound.

- Materials:
 - Cancer cell line of interest (e.g., A549, HCT116)
 - Complete cell culture medium
 - Test compounds (Imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- 96-well cell culture plates
- Microplate reader
- Procedure:
 - Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
 - Incubate the cells for a specified period (e.g., 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration.
 - Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

IV. Comparison with Alternative Therapeutic Strategies

The validation of Imidazo[1,2-b]pyridazine as a therapeutic target is further strengthened by comparing its derivatives with existing and emerging treatments for relevant diseases.

Chronic Myeloid Leukemia (CML)

- Imidazo[1,2-b]pyridazine Approach: Ponatinib, an Imidazo[1,2-b]pyridazine derivative, is a potent pan-BCR-ABL inhibitor effective against the T315I mutation, which confers resistance

to first and second-generation TKIs.

- Alternative Therapies:
 - Imatinib, Dasatinib, Nilotinib: First and second-generation TKIs are the standard of care for newly diagnosed CML. However, they are ineffective against the T315I mutation.
 - Asciminib: An allosteric inhibitor of BCR-ABL, offering a different mechanism of action and effectiveness against some TKI-resistant mutations.
 - Omacetaxine: A protein synthesis inhibitor used for CML patients who have failed two or more TKIs.[8]

ALK-Positive Non-Small Cell Lung Cancer (NSCLC)

- Imidazo[1,2-b]pyridazine Approach: Novel Imidazo[1,2-b]pyridazine derivatives, such as compound O-10, have shown potent activity against wild-type ALK and crizotinib-resistant mutations, including the challenging G1202R mutation.[1]
- Alternative Therapies:
 - Crizotinib: A first-generation ALK inhibitor, often limited by the development of resistance.
 - Alectinib, Brigatinib, Ceritinib, Lorlatinib: Second and third-generation ALK inhibitors with improved efficacy and central nervous system (CNS) penetration. Alectinib is now considered a new standard of care for the first-line treatment of ALK-positive NSCLC.

Rheumatoid Arthritis (RA)

- Imidazo[1,2-b]pyridazine Approach: Imidazo[1,2-b]pyridazine derivatives targeting kinases in inflammatory pathways, such as Tyk2, offer a potential oral small-molecule treatment option.
- Alternative Therapies:
 - Methotrexate: A conventional synthetic disease-modifying antirheumatic drug (csDMARD) and the cornerstone of RA treatment.

- TNF inhibitors (e.g., Adalimumab, Etanercept): Biologic DMARDs that are highly effective but require injection.
- JAK inhibitors (e.g., Tofacitinib, Baricitinib): Oral small-molecule inhibitors that target the JAK-STAT pathway.

V. Conclusion

The Imidazo[1,2-b]pyridazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its derivatives have demonstrated potent and, in some cases, selective activity against a wide array of therapeutic targets in oncology and immunology. The ability of certain compounds to overcome drug resistance mutations, as seen with ponatinib in CML and emerging derivatives in ALK-positive NSCLC, highlights the significant potential of this chemical class. Further research and clinical development of Imidazo[1,2-b]pyridazine-based compounds are warranted to fully realize their therapeutic benefits for patients with cancer and inflammatory diseases.

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